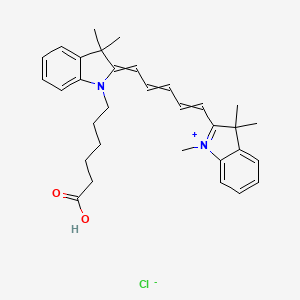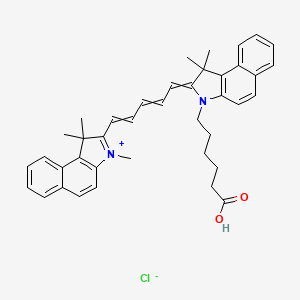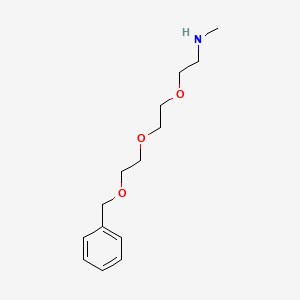![molecular formula C51H54N8O9 B11931078 [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amide bond formation, esterification, and cyclization. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of functional groups such as amides and esters allows for oxidation reactions, which can be catalyzed by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as alkyl halides or sulfonates.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
N-[2-[(2S,5S,6R)-5-[(2-fluorophenyl)carbamoylamino]-6-(hydroxymethyl)oxan-2-yl]ethyl]cyclohexanecarboxamide: Known for its applications in medicinal chemistry.
1-{(2S,3R)-5-[(2S)-1-Hydroxy-2-propanyl]-3-methyl-2-[(methyl{[4-(1-naphthalenylamino)-oxomethyl]amino]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl}: Used in studies of enzyme inhibition and protein-ligand interactions.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific disciplines.
Eigenschaften
Molekularformel |
C51H54N8O9 |
|---|---|
Molekulargewicht |
923.0 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate |
InChI |
InChI=1S/C51H54N8O9/c1-31(2)45(57-42(60)16-5-4-8-28-58-43(61)23-24-44(58)62)49(64)56-40(15-10-26-54-50(52)65)48(63)55-34-19-17-32(18-20-34)30-68-51(66)59-41-22-21-35(67-3)29-39(41)38-25-27-53-46(47(38)59)37-14-9-12-33-11-6-7-13-36(33)37/h6-7,9,11-14,17-25,27,29,31,40,45H,4-5,8,10,15-16,26,28,30H2,1-3H3,(H,55,63)(H,56,64)(H,57,60)(H3,52,54,65)/t40-,45-/m0/s1 |
InChI-Schlüssel |
FLUDZHRBKZINFV-FQDNZFBXSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)OC)C4=C2C(=NC=C4)C5=CC=CC6=CC=CC=C65)NC(=O)CCCCCN7C(=O)C=CC7=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)OC)C4=C2C(=NC=C4)C5=CC=CC6=CC=CC=C65)NC(=O)CCCCCN7C(=O)C=CC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)


![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)




![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

